N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring, a cyanomethyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyanoacetylation of amines, where an amine reacts with a cyanoacetate derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved could include signal transduction pathways that are critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include cyanomethyl pyridinium and isoquinolinium salts, which also contain cyanomethyl groups and are used in the synthesis of heterocycles .
Uniqueness
What sets N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique benzodioxine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-16(9-8-15)14(17)13-10(2)18-11-6-4-5-7-12(11)19-13/h4-7,10,13H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNARPFROEXBLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1C(OC2=CC=CC=C2O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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